

Application Notes and Protocols: ML390 Treatment in Murine Models of Leukemia

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Compound of Interest

Compound Name: ML390

Cat. No.: B1191700

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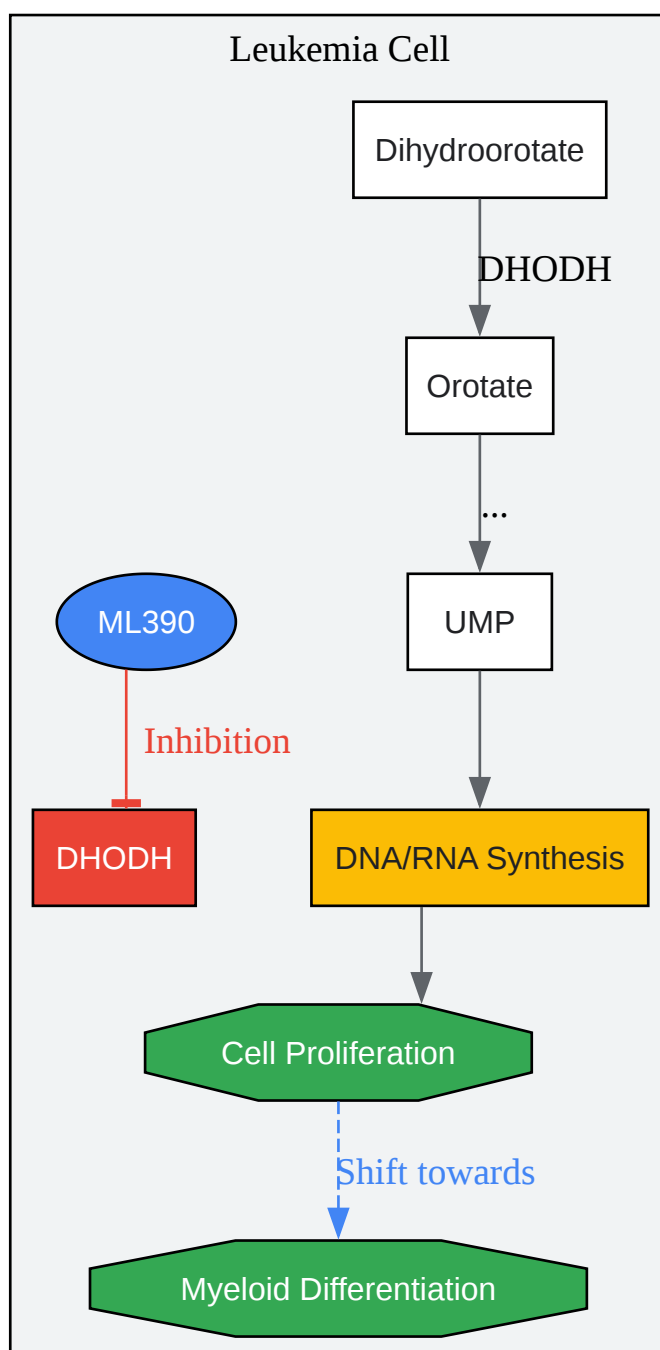
Introduction

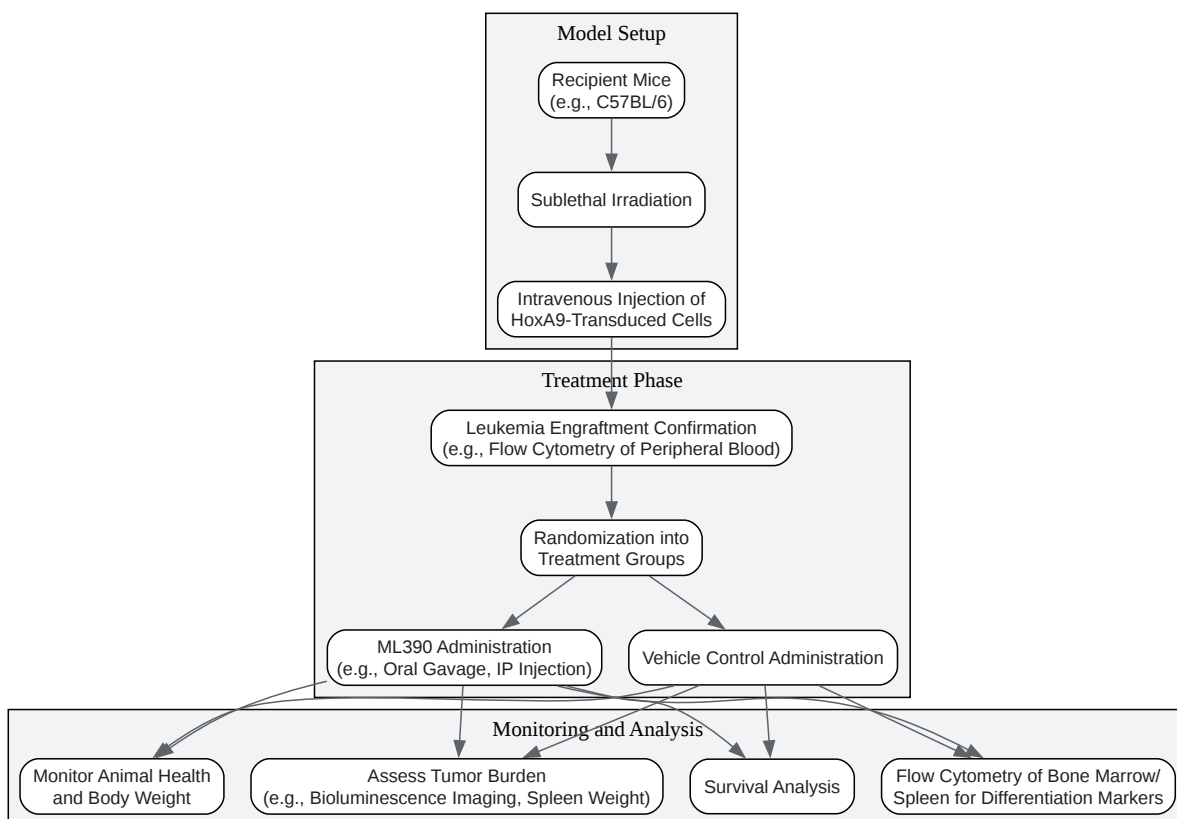
ML390 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Inhibition of DHODH has emerged as a promising therapeutic strategy in acute myeloid leukemia (AML) by inducing differentiation of leukemic blasts.[1] These application notes provide a summary of the preclinical data on **ML390** and a generalized protocol for its evaluation in murine models of leukemia, based on studies with other DHODH inhibitors.

Mechanism of Action

ML390 targets DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells like leukemia cells. By inhibiting DHODH, **ML390** depletes the intracellular pool of pyrimidines, leading to a halt in DNA and RNA synthesis. This pyrimidine starvation has been shown to induce differentiation in AML cells, shifting them from a proliferative, undifferentiated state to a more mature myeloid phenotype.[1]

Signaling Pathway





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References

- 1. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering Small Molecules that Overcome Differentiation Arrest in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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